![molecular formula C12H12BrF3O4 B15332697 Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate is a complex organic compound characterized by its bromo, trifluoromethoxy, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the bromination of the corresponding phenol derivative followed by trifluoromethylation and esterification. The reaction conditions often require the use of strong brominating agents, trifluoromethylating reagents, and esterification catalysts under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Safety measures are strictly adhered to due to the hazardous nature of some reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The trifluoromethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-carboxylate.
Reduction: Ethyl 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group, in particular, can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar in structure but lacks the hydroxy group.
Ethyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate: Similar but with a methoxy group instead of trifluoromethoxy.
Uniqueness: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate is unique due to the presence of both bromo and trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H12BrF3O4 |
|---|---|
Molecular Weight |
357.12 g/mol |
IUPAC Name |
ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O4/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)20-12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
HDMKLZIKYMYOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)OC(F)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



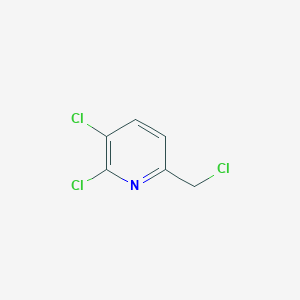
![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
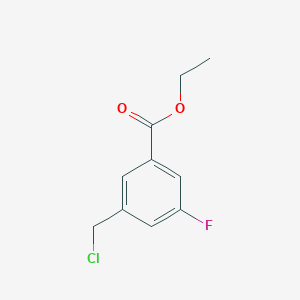
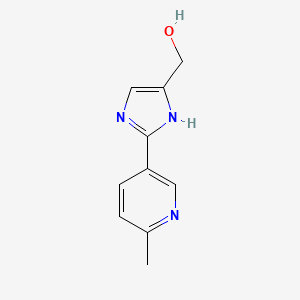
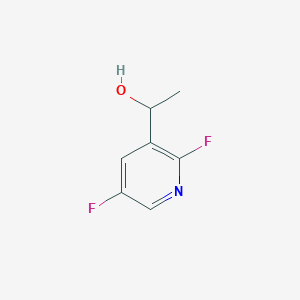
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
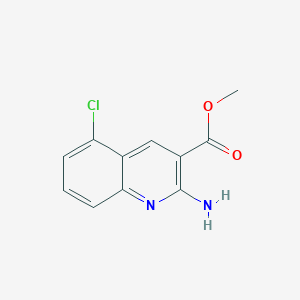
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
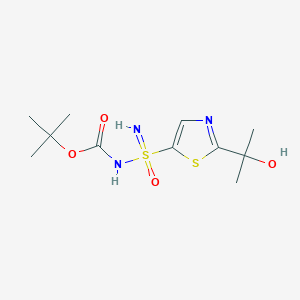
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
